molecular formula C13H13NO B1403799 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile CAS No. 1414513-75-9

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile

Cat. No.: B1403799
CAS No.: 1414513-75-9
M. Wt: 199.25 g/mol
InChI Key: QZGRQRCGRXVDNX-UHFFFAOYSA-N
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Description

6-Phenyl-2-oxa-spiro[33]heptane-6-carbonitrile is a bicyclic organic compound characterized by a spiro structure, which includes a phenyl group attached to the spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a phenyl-substituted ketone with a suitable diene in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors or enzymes.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in various medical applications, such as drug development and treatment of diseases.

Industry: In the chemical industry, this compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane

  • 6-Phenyl-2-oxa-spiro[3.3]heptane-5-carbonitrile

  • 6-Phenyl-2-oxa-spiro[3.3]heptane-7-carbonitrile

Uniqueness: 6-Phenyl-2-oxa-spiro[33]heptane-6-carbonitrile is unique due to its specific structural features, such as the position of the phenyl group and the presence of the spiro carbon atom

Properties

IUPAC Name

6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGRQRCGRXVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C#N)C3=CC=CC=C3)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238261
Record name 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414513-75-9
Record name 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414513-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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